SGC-STK17B-1 is a thieno[3,2-d]pyrimidine compound developed as a chemical probe for the serine/threonine kinase known as STK17B, also referred to as DRAK2. This kinase is part of the death-associated protein kinase family and is categorized as a "dark" kinase due to its underexplored role in cellular signaling and disease mechanisms. The compound was designed to exhibit high potency and selectivity towards STK17B, making it a valuable tool for studying this kinase's biological functions and potential therapeutic implications.
The development of SGC-STK17B-1 was a collaborative effort involving the Structural Genomics Consortium and Pfizer. The compound emerged from a series of optimization efforts aimed at creating effective inhibitors of STK17B, which had previously been challenging due to the kinase's unique structural characteristics and limited understanding of its biological roles .
SGC-STK17B-1 is classified as an ATP-competitive inhibitor. It selectively inhibits STK17B with an IC50 value of approximately 190 nM, demonstrating significant selectivity over other kinases, including the closely related STK17A, which has an IC50 greater than 10,000 nM . This selectivity is crucial for minimizing off-target effects in experimental settings.
The synthesis of SGC-STK17B-1 involves several key steps that optimize the thieno[3,2-d]pyrimidine core structure. The compound was derived from a larger library of kinase inhibitors screened for activity against STK17B. The synthesis process includes:
The synthesis is carefully monitored to ensure high yields and purity levels, with analytical methods employed to verify the structural integrity of SGC-STK17B-1 throughout the process.
SGC-STK17B-1 primarily acts through competitive inhibition at the ATP-binding site of STK17B. This mechanism involves:
The binding affinity and selectivity were evaluated using various biochemical assays, including KINOMEscan and NanoBRET assays, confirming its potent inhibitory action against STK17B while showing minimal activity against other kinases .
The mechanism by which SGC-STK17B-1 exerts its effects involves:
Molecular dynamics simulations have illustrated how this conformational flexibility contributes to the inhibitor's efficacy, providing insights into potential pathways for further optimization in drug design.
Relevant data from characterization studies indicate that SGC-STK17B-1 maintains structural integrity across various conditions typically encountered during biological assays .
SGC-STK17B-1 serves multiple scientific purposes:
The ongoing research surrounding SGC-STK17B-1 underscores its significance in advancing our understanding of kinase biology and developing novel therapeutic strategies targeting this enigmatic class of enzymes .
STK17B (Serine/Threonine Kinase 17B), also termed Death-Associated Apoptosis-Inducing Protein Kinase 2, is a member of the death-associated protein kinase family with dual roles in immune regulation and cancer pathogenesis. In autoimmune contexts, STK17B functions as a negative regulator of T-cell receptor signaling, establishing an activation threshold that prevents responses to suboptimal antigens. Genetic deletion studies in mice demonstrate that STK17B deficiency lowers this threshold, sensitizing T cells to weak stimuli and conferring resistance to autoimmune encephalomyelitis and type 1 diabetes models [1] [9]. This positions STK17B as a gatekeeper of autoimmunity, where its inhibition could therapeutically enhance T-cell responses against tumor antigens.
In oncology, STK17B exhibits context-dependent roles. It is overexpressed in hepatocellular carcinoma (HCC), where it drives carcinogenesis and metastasis via the AKT/glycogen synthase kinase-3β/Snail signaling axis, promoting epithelial-mesenchymal transition [4]. Similarly, STK17B upregulation correlates with poor prognosis in skin cutaneous melanoma, where reduced expression associates with advanced Breslow depth, Clark level, and diminished overall survival [8]. Conversely, STK17B may act as a tumor suppressor in leukemia and colorectal cancer, highlighting tissue-specific functionalities [4] [6].
Table 1: Disease Associations of STK17B
| Disease Context | Expression | Functional Role | Downstream Pathways |
|---|---|---|---|
| Autoimmunity (e.g., Type 1 Diabetes) | High in lymphocytes | T-cell anergy regulator | TCR signaling threshold |
| Hepatocellular Carcinoma | Upregulated | Promotes EMT, metastasis | AKT/GSK-3β/Snail |
| Skin Cutaneous Melanoma | Downregulated | Putative tumor suppressor | Immune cell infiltration |
| Acute Myeloid Leukemia | Variable | Pro-apoptotic | Context-dependent |
STK17B is classified as a "dark kinase" due to limited understanding of its structural biology, physiological substrates, and disease-specific mechanisms. Key challenges include:
Table 2: Historical Inhibitors of STK17B
| Compound | STK17B Affinity | Selectivity Challenges | Cellular Activity |
|---|---|---|---|
| Quercetin | ~10 µM IC₅₀ | Pan-kinase inhibitor (CAMK family) | Limited |
| Dovitinib | ~1 µM KD | RTK cross-reactivity | Not established |
| Benzofuranone 3 | Sub-µM IC₅₀ | 20-fold over STK17A | Apoptosis protection in β-cells |
The dearth of target-specific tools impeded mechanistic studies of STK17B. Chemical probes—molecules with potency <100 nM, kinome-wide selectivity >30-fold, and cell-based target engagement—are essential to:
SGC-STK17B-1 (chemical name: 4-([3,2-d]thieno[3,2-d]pyrimidin-4-yl)-2-(thiophen-2-yl)thiazole-5-carboxylic acid) was developed to address this gap. Its discovery leveraged:
Table 3: Profile of SGC-STK17B-1
| Parameter | Value | Validation Method |
|---|---|---|
| STK17B KD | 5.6 nM | KinaseSeeker split luciferase |
| STK17B IC₅₀ | 34 nM | Sox-based fluorescence assay |
| Cellular Target Engagement (NanoBRET IC₅₀) | 68 nM | Flp-In T-REx-293 cells |
| Selectivity (STK17A) | 230 nM KD | KINOMEscan (403 kinases) |
| Key Off-targets | CAMKK2 (2.4 µM IC₅₀) | NanoBRET profiling |
The probe modulates STK17B-dependent biology in cells:
SGC-STK17B-1 thus represents a foundational tool for elucidating STK17B’s roles in human disease and accelerating therapeutic discovery.
Chemical Structure of SGC-STK17B-1
O ∥ │ ┌─────────────┐ │ Thieno[3,2-d] │ │ pyrimidine │ └─────────────┘ │ SCH₂-C≡O (carboxylic acid) The carboxylic acid moiety (highlighted) is critical for R41-mediated salt bridge formation [2] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6